



Analytical Methods for the Quantification of Ibrutinib

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Compound of Interest		
Compound Name:	Tezusomant	
Cat. No.:	B15569185	Get Quote

Introduction

Ibrutinib is a potent, orally administered small-molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It is a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][4] Ibrutinib works by irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This action disrupts downstream signaling cascades, inhibiting B-cell proliferation and promoting apoptosis (programmed cell death). Given its significance in oncology, robust and reliable analytical methods for the precise quantification of ibrutinib in biological matrices are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments to ensure optimal clinical outcomes.

A variety of analytical techniques have been developed for the determination of ibrutinib in pharmaceutical formulations and biological fluids like human plasma. These methods include High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with LC-MS/MS being a widely used technique due to its high sensitivity and specificity.

Application Note 1: Quantification of Ibrutinib in Human Plasma by LC-MS/MS



1. Principle

This method provides a sensitive and specific protocol for the quantification of ibrutinib in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The procedure involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure accuracy and precision.

- 2. Experimental Protocol
- 2.1. Materials and Reagents
- Ibrutinib reference standard
- Internal Standard (e.g., Ibrutinib-d5 or Apixaban)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure, Type I)
- Human plasma (K2-EDTA)
- 2.2. Sample Preparation A protein precipitation method is commonly employed for plasma sample extraction.
- Pipette 100 μL of human plasma into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the internal standard working solution.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.



- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot (typically 1-20 μL) into the LC-MS/MS system.
- 2.3. Liquid Chromatography Conditions
- HPLC System: Agilent, Shimadzu, or Waters LC system
- Column: Reversed-phase C18 column (e.g., Waters XBridge BEH C18, 50 x 2.1 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: Acetonitrile or Methanol
- Flow Rate: 0.25 0.5 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μL
- Gradient Elution: A typical gradient starts at 30-40% B, increases linearly to 85-90% B, holds for a short period, and then returns to initial conditions for re-equilibration.
- 2.4. Mass Spectrometry Conditions
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Source: Electrospray Ionization (ESI), positive mode
- MRM Transitions:
 - Ibrutinib: m/z 441.2 → 138.3
 - Ibrutinib Dihydrodiol-metabolite (PCI-45227): m/z 475.2 → 304.2
 - Internal Standard (Ibrutinib-d5): m/z 446.5 → 60.01



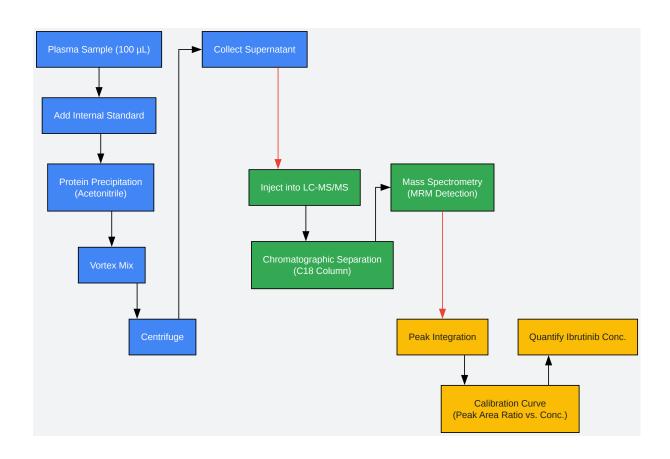
- Collision Energy: Optimized for each transition.
- Ion Spray Voltage: ~5000 V
- 3. Quantitative Data Summary

The performance of the LC-MS/MS method is validated according to regulatory guidelines (e.g., ICH M10). Key validation parameters are summarized below.

Parameter	Typical Value/Range	Reference
Linearity Range	0.5 - 1000 ng/mL	
Correlation Coefficient (r²)	> 0.99	-
Lower Limit of Quantification (LLOQ)	0.5 ng/mL (ppb)	_
Intra-day Precision (%CV)	< 15% (typically 1.8 - 9.7%)	-
Inter-day Precision (%CV)	< 15% (typically 1.8 - 9.7%)	-
Accuracy (% Bias)	Within ±15% (85-115%)	-
Recovery	> 90%	-
Matrix Effect	89.3 - 111.0%	-

4. Experimental Workflow





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Bioanalytical workflow for Ibrutinib quantification.



Application Note 2: Quantification of Ibrutinib by HPLC-UV

1. Principle

This application note describes a simple and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of ibrutinib. While less sensitive than LC-MS/MS, this method is suitable for routine analysis in quality control of pharmaceutical formulations or for therapeutic drug monitoring where high concentrations are expected. The method relies on chromatographic separation on a C18 column and UV detection at a specific wavelength.

2. Experimental Protocol

2.1. Sample Preparation (Plasma)

- To a 200 μL plasma sample, add an internal standard (e.g., nilotinib).
- Perform solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the analyte.
- Evaporate the organic solvent and reconstitute the residue in the mobile phase.
- Inject the reconstituted sample into the HPLC system.

2.2. Chromatographic Conditions

- HPLC System: Standard HPLC system with a UV-Vis detector
- Column: Capcell Pack C18 MG II (250 × 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: A mixture of acetonitrile and a buffer, such as 0.5% monopotassium phosphate (KH₂PO₄) at pH 3.0, in a ratio of approximately 52:48 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.



Injection Volume: 20 μL.

• UV Detection Wavelength: 260 nm.

3. Quantitative Data Summary

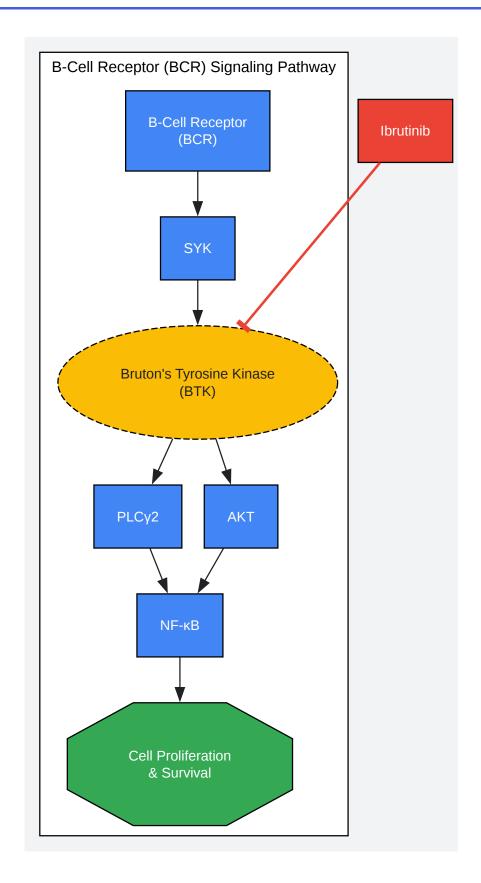
The HPLC-UV method is validated to ensure its performance for the intended application.

Parameter	Typical Value/Range	Reference
Linearity Range	10 - 500 ng/mL	
Correlation Coefficient (r²)	> 0.999	-
Lower Limit of Quantification (LOQ)	10 ng/mL	_
Intra-day Precision (%CV)	4.0 - 6.6%	_
Inter-day Precision (%CV)	2.6 - 7.7%	_
Accuracy (% Bias)	-4.4 to 8.6%	-
Recovery	> 84%	_

Mechanism of Action: Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. In B-cell malignancies, this pathway is often overactive, promoting cancer cell survival and proliferation. Ibrutinib's irreversible inhibition of BTK blocks the downstream signaling necessary for the malignant cells' growth.





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Ibrutinib's inhibition of the BTK signaling pathway.



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